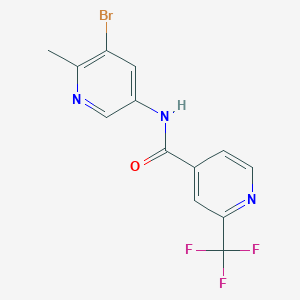

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring, along with an isonicotinamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide typically involves multiple steps, starting with the preparation of the pyridine ring system. The bromination of 6-methylpyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the coupling of the brominated pyridine derivative with isonicotinamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

Oxidation: Formation of carboxylic acids

Reduction: Formation of amines

Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyridine and isonicotinamide exhibit significant antitumor activity. For instance, compounds similar to N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide have been evaluated by the National Cancer Institute (NCI) for their ability to inhibit cell growth in various cancer cell lines. Results indicated promising activity with mean growth inhibition values suggesting efficacy against human tumor cells .

Mechanism of Action : The mechanism by which such compounds exert their anticancer effects often involves the inhibition of specific signaling pathways, such as the PI3K/AKT pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapeutics .

Insecticidal Properties : Compounds with trifluoromethyl groups, including this compound, have demonstrated insecticidal activities. Research indicates that derivatives can effectively target pests like Spodoptera frugiperda and Mythimna separata, showcasing their potential use in agricultural applications .

Antifungal Activity : The compound may also exhibit antifungal properties. Similar derivatives have been tested against various fungal strains, showing varying degrees of effectiveness. Some compounds have been reported to outperform traditional antifungal agents like tebuconazole .

Drug Development

Drug-Like Properties : The drug-like properties of this compound are evaluated using computational tools like SwissADME, which assess parameters such as solubility, permeability, and bioavailability. These evaluations are critical for determining the feasibility of the compound as a therapeutic agent .

Combination Therapies : The potential for this compound to be used in combination therapies is notable. It can be formulated with other drugs to enhance efficacy and reduce resistance in cancer treatment protocols. Such combinations could leverage the synergistic effects observed in preclinical studies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isonicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD) or related cofactors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(5-bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide

- N-(5-bromo-6-methylpyridin-3-yl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is unique due to the specific positioning of the trifluoromethyl group on the isonicotinamide moiety, which can significantly influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable candidate for further research and development.

Biological Activity

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

1. Chemical Structure and Properties

The compound features a pyridine core substituted with bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. The presence of these substituents can influence the compound's interaction with biological targets, particularly enzymes and receptors.

2.1 Topoisomerase Inhibition

One of the primary mechanisms by which this compound may exert its effects is through the inhibition of topoisomerase enzymes, specifically Topoisomerase I. This enzyme is crucial for DNA replication and transcription, making it a target for anticancer agents. Studies have shown that derivatives of similar structures exhibit significant topoisomerase I poisoning activity, leading to cytotoxic effects on cancer cells .

2.2 Cytotoxicity

Research indicates that compounds with similar structural features demonstrate cytotoxicity against various cancer cell lines, including lymphoblastoma and breast cancer cells. The introduction of trifluoromethyl groups has been associated with enhanced cytotoxic effects, potentially due to increased lipophilicity and improved membrane permeability .

3. Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

4.1 Anticancer Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in human breast cancer cells (MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .

4.2 Antimicrobial Activity

Research has also indicated that compounds structurally related to this compound exhibit antimicrobial properties. One study highlighted the effectiveness of related amide derivatives against various pathogenic bacteria, suggesting potential applications in treating infections .

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities, particularly in cancer therapy and antimicrobial applications. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Properties

IUPAC Name |

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3N3O/c1-7-10(14)5-9(6-19-7)20-12(21)8-2-3-18-11(4-8)13(15,16)17/h2-6H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFHOBASGLCQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.